Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- is a complex organic compound that features a quinazoline ring, a tert-butyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- typically involves multiple steps, starting with the preparation of the quinazoline and isoxazole intermediates. The tert-butyl group is introduced through alkylation reactions. The final step involves the formation of the acetamide linkage, which is achieved through a condensation reaction between the quinazoline and isoxazole intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring is known to interact with kinase enzymes, potentially inhibiting their activity. The isoxazole ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl acetamide: Shares the tert-butyl and acetamide groups but lacks the quinazoline and isoxazole rings.
2-Amino-N-(tert-butyl)acetamide: Contains the tert-butyl and acetamide groups but differs in the rest of the structure.
Uniqueness
Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- is unique due to its combination of a quinazoline ring, a tert-butyl group, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H20N4O2S/c1-11-9-14(22-24-11)20-15(23)10-25-16-12-7-5-6-8-13(12)19-17(21-16)18(2,3)4/h5-9H,10H2,1-4H3,(H,20,22,23) |
InChI Key |
DBYZUNNMOSYGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.